molecular formula C16H18N4O6S B1229304 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione CAS No. 71800-64-1

7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione

Cat. No.: B1229304
CAS No.: 71800-64-1
M. Wt: 394.4 g/mol
InChI Key: QCVUIQMJFKORPS-GBIKHYSHSA-N
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Description

7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a sulfanylidene group and a tetrahydroxypentyl side chain. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[g]pteridine core, followed by the introduction of the sulfanylidene group and the tetrahydroxypentyl side chain. Key steps include:

    Formation of the Benzo[g]pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and benzaldehydes under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents like thiourea or thiols in the presence of oxidizing agents.

    Attachment of the Tetrahydroxypentyl Side Chain: This is typically done through glycosylation reactions, where a protected sugar derivative is coupled to the benzo[g]pteridine core, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzo[g]pteridine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrahydroxypentyl side chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • **Nucleoph

Properties

CAS No.

71800-64-1

Molecular Formula

C16H18N4O6S

Molecular Weight

394.4 g/mol

IUPAC Name

7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C16H18N4O6S/c1-6-2-7-8(3-11(6)27)20(4-9(22)13(24)10(23)5-21)14-12(17-7)15(25)19-16(26)18-14/h2-3,9-10,13,21-24H,4-5H2,1H3,(H2,18,19,25,26)/t9-,10+,13-/m1/s1

InChI Key

QCVUIQMJFKORPS-GBIKHYSHSA-N

Isomeric SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@H]([C@H]([C@H](CO)O)O)O

SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O

Canonical SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(CO)O)O)O

Synonyms

8-mercaptoriboflavin

Origin of Product

United States

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